E3 ligase Ligand 14
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Overview
Description
E3 ligase Ligand 14 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. This compound is part of the E3 ubiquitin ligase family, which catalyzes the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome . This compound is particularly significant in the field of targeted protein degradation, where it is used to design proteolysis-targeting chimeras (PROTACs) for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the nucleophilic aromatic substitution of a precursor compound with primary or secondary amines at elevated temperatures (130°C), resulting in high yields of the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of E3 ligase Ligand 14 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
E3 ligase Ligand 14 has a wide range of scientific research applications, including:
Mechanism of Action
E3 ligase Ligand 14 exerts its effects by binding to specific E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the recognition of structural motifs in the target protein, binding of the substrate protein, and catalysis of the formation of an amide isopeptide linkage between the ubiquitin molecule and the lysine residue of the target protein . The ubiquitinated proteins are then recognized and degraded by the proteasome, regulating protein levels and cellular functions .
Comparison with Similar Compounds
E3 ligase Ligand 14 can be compared with other similar compounds, such as:
Nutlin: Binds to MDM2 and disrupts MDM2-p53 interaction.
Thalidomide: Used in the design of PROTACs targeting CDK4/6.
Von Hippel-Lindau (VHL) Ligands: Employed in PROTACs for targeted protein degradation.
This compound is unique in its ability to selectively bind to specific E3 ligases and facilitate targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C38H52N4O7 |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S,4S)-4-(3-hydroxyphenoxy)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44)/t24-,29-,31+,32-,33-/m0/s1 |
InChI Key |
ZAGJVXJUYODMFQ-QEXUPYAZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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